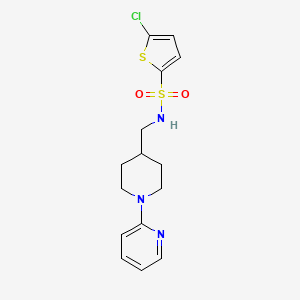

5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Description

5-Chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position. The sulfonamide nitrogen is linked to a piperidin-4-ylmethyl group, which is further substituted at the 1-position with a pyridin-2-yl moiety.

Its design incorporates a pyridine ring, which may enhance solubility or binding interactions compared to simpler piperidine derivatives.

Properties

IUPAC Name |

5-chloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2S2/c16-13-4-5-15(22-13)23(20,21)18-11-12-6-9-19(10-7-12)14-3-1-2-8-17-14/h1-5,8,12,18H,6-7,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCSPNUZLQCNES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from pyridine. This involves the formation of a piperidine derivative by reacting pyridine with appropriate reagents under controlled conditions.

Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that 5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, interaction studies suggest that the compound may modulate pathways associated with apoptosis and cell cycle regulation.

2. Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes that contribute to inflammatory processes. This property makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.

3. Neurological Disorders

Due to its structural characteristics, this compound is being investigated for its effects on neurological disorders. Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic effects in conditions like depression and anxiety.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluate cytotoxic effects on cancer cell lines | The compound showed significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in low micromolar range. |

| Anti-inflammatory Mechanism Study | Investigate effects on cytokine production | Demonstrated reduction in TNF-alpha and IL-6 levels in vitro, indicating potential for treating inflammatory diseases. |

| Neurological Effects Assessment | Assess impact on neurotransmitter levels | Found to increase serotonin levels in animal models, suggesting antidepressant-like activity. |

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine and pyridine moieties may enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related sulfonamide derivatives, focusing on substituent variations, physicochemical properties, and synthetic yields.

Structural and Functional Insights

- Target vs. Compound 14 : Compound 14 replaces the pyridin-2-yl group with a lipophilic phenoxyethyl-isopropyl chain, increasing its molecular weight (443.02 vs. ~370.59) and likely enhancing membrane permeability. The 65% synthetic yield and 97% purity suggest robust scalability, though the bulky substituent may reduce target selectivity.

Target vs. Thiazolo-Pyridine Derivative :

The thiazolo[5,4-b]pyridinyl group introduces a fused bicyclic system, which could improve binding to flat enzymatic pockets (e.g., kinases). However, the absence of a piperidine linker may limit conformational flexibility compared to the target compound.- Target vs. The molecular weight increases slightly (~390.91 vs. ~370.59), but synthetic yields or activity data are unavailable.

Target vs. Methylsulfanyl-Pyridine Carbonyl Derivative : The methylsulfanyl and carbonyl groups introduce polarizable sulfur and hydrogen-bond acceptors, which might enhance interactions with cysteine-rich targets. The higher molecular weight (446.007) and commercial price ($8/1g) indicate a more complex synthesis.

Biological Activity

5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring , which is substituted with a sulfonamide group , along with pyridine and piperidine rings . The molecular formula is with a molecular weight of approximately 335.84 g/mol.

Key Structural Features:

- Thiophene Ring : Contributes to the compound's aromaticity and potential for biological activity.

- Pyridine and Piperidine Moieties : These heterocycles are known for their pharmacological relevance, often acting as active sites in drug interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : Chlorination at the 5-position using reagents such as thionyl chloride.

- N-Alkylation : Introduction of the piperidine moiety via alkylation reactions.

- Final Coupling : Attachment of the sulfonamide group through nucleophilic substitution.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing thiophene and piperidine structures can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in microbial metabolism. For instance, it may disrupt mitochondrial function in pathogens by inhibiting electron transport chains, leading to reduced ATP production and cell death .

Case Studies

- Antibacterial Activity : A study demonstrated that related compounds with thiophene and piperidine structures showed minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, indicating enhanced potency against resistant bacterial strains .

- Cytotoxic Effects : In vitro studies have reported that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Data Table: Biological Activities

Q & A

Q. What synthetic strategies are commonly employed for synthesizing 5-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Sulfonylation : Reacting 5-chlorothiophene-2-sulfonyl chloride with a piperidine derivative (e.g., (1-(pyridin-2-yl)piperidin-4-yl)methylamine) under basic conditions (e.g., NaH or Et₃N) in anhydrous dichloromethane or DMF .

Coupling Reactions : The pyridine-piperidine moiety is often pre-synthesized via Buchwald-Hartwig amination or reductive amination, followed by alkylation .

Key characterization techniques include ¹H/¹³C NMR to confirm sulfonamide bond formation (δ ~11-12 ppm for NH) and mass spectrometry for molecular ion verification .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Analyze chemical shifts for the thiophene ring (δ ~6.5-7.5 ppm), pyridine protons (δ ~8.0-8.5 ppm), and piperidine methylene groups (δ ~2.5-3.5 ppm) .

- X-ray Crystallography : Resolve the 3D conformation of the sulfonamide linkage and pyridine-piperidine geometry .

- HPLC-Purity Analysis : Ensure ≥95% purity using C18 reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) can be addressed by:

Differential Scanning Calorimetry (DSC) : Determine polymorphic forms affecting solubility .

Forced Degradation Studies : Expose the compound to heat, light, and humidity, then monitor stability via HPLC to identify degradation products .

Co-solvent Screening : Test solubility in PEG-400 or cyclodextrin solutions to improve bioavailability .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Methodological Answer :

- Fragment Replacement : Modify the pyridine or piperidine groups (e.g., fluorination at the pyridine 3-position) to enhance target binding .

- Enzymatic Assays : Test inhibitory activity against kinases or sulfotransferases using fluorescence polarization or radiometric assays .

- Computational Docking : Use AutoDock Vina or Schrödinger to predict interactions with biological targets (e.g., carbonic anhydrase IX) .

Q. What strategies mitigate low yields in the final coupling step of the synthesis?

- Methodological Answer : Low yields (e.g., <40%) often stem from steric hindrance at the piperidine methylene site. Solutions include:

- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 80°C for 30 minutes vs. 24 hours conventionally) .

- Catalytic Optimization : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig steps or switch to milder bases like K₂CO₃ .

- Purification : Employ flash chromatography with gradient elution (hexane:EtOAc → 1:1) to isolate the product .

Biological and Pharmacological Questions

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s therapeutic potential?

- Methodological Answer :

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Target-Specific Assays : Test inhibition of carbonic anhydrase IX (CAIX) via stopped-flow CO₂ hydration assays .

- Permeability Studies : Perform Caco-2 monolayer experiments to predict intestinal absorption .

Q. How can researchers identify off-target effects of this sulfonamide derivative?

- Methodological Answer :

- Proteome Profiling : Use KINOMEscan® or thermal shift assays to assess kinase selectivity .

- Metabolomics : Analyze liver microsome metabolites via LC-MS to detect unexpected biotransformations .

- CRISPR Screening : Perform genome-wide knockout studies to identify synthetic lethal interactions .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

- Principal Component Analysis (PCA) : Correlate structural modifications (e.g., substituent electronegativity) with activity trends .

- Machine Learning : Train random forest models on public bioactivity datasets (e.g., ChEMBL) to predict toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.